Structural Differentiation: Cinnamamide α,β-Unsaturated Carbonyl vs. Saturated Acyl Chains in N-Acyl Sulfadimethoxine Analogs
The target compound contains a trans-cinnamamide moiety (IUPAC: (E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-phenylprop-2-enamide) that incorporates an α,β-unsaturated carbonyl system . In contrast, the closest commercially available analogs bear saturated acyl groups: the benzamide analog (CAS 289630-84-8) has an aromatic ring directly attached to the carbonyl without a double bond, and the dodecanamide analog MHH-II-32 carries a fully saturated C12 alkyl chain [1]. The cinnamamide double bond is electrophilic and can act as a covalent Michael acceptor for cysteine thiols in target proteins, a mechanism extensively exploited in cinnamamide-based drug discovery for irreversible or reversible-covalent target engagement [2]. This functional capability is absent in both the benzamide and dodecanamide comparators, meaning they cannot serve as mechanistic substitutes in studies of covalent inhibition or redox-modulated signaling pathways [2].
| Evidence Dimension | Presence of α,β-unsaturated carbonyl (Michael acceptor) |
|---|---|
| Target Compound Data | Yes – trans-cinnamamide double bond conjugated to carbonyl (C21H20N4O5S, MW 440.47 g/mol) |
| Comparator Or Baseline | Benzamide analog (CAS 289630-84-8): No double bond (C19H18N4O5S, MW 414.43 g/mol). Dodecanamide analog (MHH-II-32): Fully saturated C12 chain (C24H36N4O5S). Acetamide analog (CAS 555-25-9): No double bond (C14H16N4O5S, MW 352.37 g/mol) [1] |
| Quantified Difference | Qualitative difference – presence vs. absence of electrophilic double bond; MW increase of 26 Da (C2H2) over benzamide analog |
| Conditions | Chemical structure comparison; IUPAC name verification from ChemSrc and EvitaChem databases |
Why This Matters
For research groups studying covalent inhibitors or molecules requiring Michael acceptor reactivity, the cinnamamide analog is the only suitable candidate among the N-acyl sulfadimethoxine series; procurement of the benzamide or dodecanamide analogs would fail to recapitulate this critical pharmacophoric feature.
- [1] Baig TA, Haniffa HM, Siddiqui H, Shah SF, Jabeen A. A new acyl derivative of sulfadimethoxine inhibits phagocyte oxidative burst and ameliorates inflammation in a mice model of zymosan-induced generalised inflammation. Inflammopharmacology. 2023;31(6):3303-3316. doi:10.1007/s10787-023-01372-0. View Source
- [2] Gaikwad N, Nanduri S, Madhavi YV. Cinnamamide: An insight into the pharmacological advances and structure–activity relationships. European Journal of Medicinal Chemistry. 2019;181:111561. doi:10.1016/j.ejmech.2019.111561. View Source
